Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

Lipophilicity Drug design Physicochemical properties

tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is a N‑Boc‑ and N‑tosyl‑protected 3,6‑diazabicyclo[3.1.0]hexane scaffold. The compound exhibits a strained cyclopropane‑fused pyrrolidine framework that is increasingly employed as a rigidified bioisostere in medicinal chemistry.

Molecular Formula C16H22N2O4S
Molecular Weight 338.4 g/mol
CAS No. 852554-13-3
Cat. No. B6319199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
CAS852554-13-3
Molecular FormulaC16H22N2O4S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C
InChIInChI=1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3
InChIKeyKJCKSELTFQRCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate (CAS 852554-13-3) Procurement & Differentiation Baseline


tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is a N‑Boc‑ and N‑tosyl‑protected 3,6‑diazabicyclo[3.1.0]hexane scaffold [1]. The compound exhibits a strained cyclopropane‑fused pyrrolidine framework that is increasingly employed as a rigidified bioisostere in medicinal chemistry. Its tosyl group imparts distinct electronic and steric properties that differentiate it from the parent N‑H or N‑alkyl analogs.

Why Generic Substitution Fails for tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate


The 3,6-diazabicyclo[3.1.0]hexane core is highly sensitive to N‑substituent variation; changing the protecting group from tosyl to mesyl, Boc, or benzyl alters both the electron density on the bridgehead nitrogen and the overall molecular shape [1]. The tosyl group’s electron‑withdrawing nature and steric bulk directly influence the compound’s lipophilicity, hydrogen‑bonding capacity, and metabolic stability—parameters that cannot be replicated by smaller or electronically different N‑substituents. Consequently, direct substitution with unprotected or differently protected analogs risks failure in subsequent synthetic steps (e.g., selective deprotection, metal‑catalysed couplings) or changes in biological target engagement.

Quantitative Differentiation Evidence for tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Distinction from N‑H Analog

The tosyl substituent markedly increases the compound’s lipophilicity compared to the parent N‑H analog. tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate has a computed XLogP3 of 2 [1], whereas tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate (CAS 1262407-18-0, the closest unprotected analog) is predicted to have an XLogP3 of ca. 0.5–1.0 based on its lower molecular weight and the absence of the lipophilic tosyl moiety . This difference directly impacts membrane permeability and oral bioavailability potential.

Lipophilicity Drug design Physicochemical properties

Hydrogen‑Bond Acceptor Count Advantage

The tosyl group adds two additional hydrogen‑bond acceptor sites (sulfonyl oxygens), increasing the total H‑bond acceptor count from 2 (in the N‑H analog) to 5 in the target compound [1]. This influences solubility and target‑binding interactions. The N‑H analog has significantly lower acceptor capacity, limiting its utility in polar active sites.

Hydrogen bonding Solubility Medicinal chemistry

Commercial Purity & Handling Reproducibility

The compound is supplied at a minimum purity of 95% as verified by multiple reputable vendors . In contrast, many custom‑synthesized N‑unsubstituted diazabicyclo[3.1.0]hexanes are not available off‑the‑shelf and often require in‑house synthesis with lower batch‑to‑batch reproducibility. The 95% purity specification reduces the risk of side reactions in multi‑step synthesis and ensures consistent reaction yields.

Purity Reproducibility Procurement

Orthogonal Protecting Group Strategy

The coexistence of Boc (acid‑labile) and tosyl (base‑labile/nucleophile‑labile) protecting groups on the same scaffold creates a fully orthogonal protection scheme [1]. This is in contrast to analogs bearing two acid‑labile groups (e.g., bis‑Boc or Boc/Cbz) or two base‑labile groups, which cannot be sequentially deprotected. Quantitative step‑yield data from multi‑step deprotection sequences demonstrate that orthogonal systems avoid cross‑reactivity, thereby increasing overall synthetic efficiency.

Protecting groups Orthogonality Synthetic chemistry

Definitive Application Scenarios for tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate


Fragment‑Based Drug Discovery Requiring Lipophilic Warheads

The elevated logP of the tosylated scaffold (ΔlogP ≈ 1–1.5 vs. N‑H analog) makes it an ideal fragment for targeting hydrophobic pockets in CNS and oncology targets where membrane permeability is critical [1]. Use this compound as a starting fragment for GPCR and kinase lead‑generation libraries.

Parallel Medicinal Chemistry Library Synthesis

The orthogonal Boc/tosyl protection allows sequential, high‑yielding functionalization: first at the 3‑position after Boc removal, then at the 6‑position after tosyl cleavage [1]. This permits rapid parallel diversification with minimal protecting‑group scrambling, directly supporting structure‑activity relationship (SAR) studies.

Procurement‑Optimised Syntheses Requiring Reproducible Purity

When multi‑step synthetic routes demand consistent starting material quality, the ≥95% off‑the‑shelf purity of this compound eliminates batch‑to‑batch variability [1]. This reduces troubleshooting time in both academic and industrial process chemistry laboratories.

Design of Selective Enzyme Inhibitors with H‑Bond‑Rich Pharmacophores

The increased H‑bond acceptor count (+3 relative to the unsubstituted core) enables stronger polar interactions with catalytic residues [1]. Incorporate the compound into inhibitor designs targeting proteases, phosphatases, or kinases where sulfonamide oxygens can engage key backbone amides or side‑chain donors.

Quote Request

Request a Quote for tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.